molecular formula C18H28N2O2 B2960106 Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate CAS No. 1226997-63-2

Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate

Cat. No. B2960106
CAS RN: 1226997-63-2
M. Wt: 304.434
InChI Key: SEAQTUJDNFHLCL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . This compound is also used as an intermediate in the manufacture of fentanyl, as well as various related derivatives .


Synthesis Analysis

This compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues . It has been placed under international control due to its use in illicit fentanyl manufacture .


Molecular Structure Analysis

The empirical formula of this compound is C18H28N2O2 . Its molecular weight is 304.43 . The SMILES string representation of this compound is O=C(N(CC1)CCC1C(C=C2)=CC=C2CCN)OC©©C .


Chemical Reactions Analysis

As a semi-flexible linker in PROTAC development, the incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Physical And Chemical Properties Analysis

This compound is a powder . It has a quality level of 100 and is suitable for use as a linker reagent . It should be stored at temperatures between 2-8°C . The compound has a density of 1.14±0.1 g/cm3 .

Scientific Research Applications

Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate: Scientific Research Applications:

Pharmaceutical Intermediate

This compound is likely used as an intermediate in the synthesis of various pharmaceutical drugs. For example, a similar compound is a key intermediate in the synthesis of Vandetanib , a medication used to treat certain types of cancer .

Precursor for Fentanyl Analogs

Compounds with similar structures have been identified as precursors for the synthesis of fentanyl analogs, which are potent synthetic opioids . This suggests that “Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate” could also be investigated for its potential role in this context.

PROTAC Development

A related compound has been used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are a new class of drugs that target proteins for degradation .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation .

Mode of Action

The compound interacts with its targets by forming a ternary complex . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation . This interaction leads to changes in the protein structure, marking them for degradation .

Biochemical Pathways

The compound affects the protein degradation pathway . By forming a ternary complex with the target proteins, it leads to their degradation . The downstream effects of this process can vary depending on the specific proteins that are targeted.

Result of Action

The primary result of the compound’s action is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins. For example, if the target proteins are involved in disease processes, their degradation could potentially ameliorate the disease symptoms.

Action Environment

The action, efficacy, and stability of Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate can be influenced by various environmental factors These may include the pH and composition of the biological milieu, the presence of other interacting molecules, and the temperature.

properties

IUPAC Name

tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-15(10-12-20)16(13-19)14-7-5-4-6-8-14/h4-8,15-16H,9-13,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAQTUJDNFHLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

tert-butyl 4-[cyano(phenyl)methylene]piperidine-1-carboxylate (1.18 g, 3.95 mmol) in ethanol (15 ml) was saturated with NH3 at ambient temperature and Raney nickel (1 ml, 3.95 mmol) in water was added. The reaction was placed on a Parr reactor under H2 pressure (48 psi) for 19 hours. The reaction mixture was then re-saturated with NH3 and additional Raney nickel (1 ml, 3.95 mmol) was added before placing back on the Parr reactor for an additional 5.5 hours. The reaction mixture was filtered through Celite, washing with EtOH, and concentrated in vacuo. The product was carried on without further purification.
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